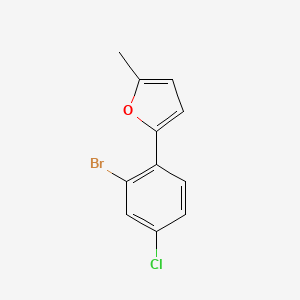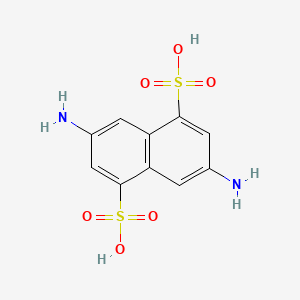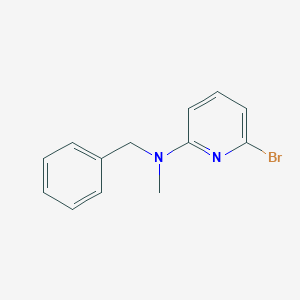
Thulium monoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium monoxide is a chemical compound composed of thulium and oxygen, with the chemical formula TmO Thulium is a rare earth element, part of the lanthanide series, and is known for its unique properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thulium monoxide can be synthesized through several methods:
Direct Combination: Thulium metal reacts with oxygen at elevated temperatures to form this compound.
Reduction of Thulium(III) Oxide: Thulium(III) oxide (Tm2O3) can be reduced using hydrogen or other reducing agents to produce this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thulium(III) oxide (Tm2O3).
Reduction: Thulium(III) oxide can be reduced to this compound using hydrogen or other reducing agents.
Substitution: this compound can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Metal halides or oxides in a controlled environment.
Major Products Formed:
Oxidation: Thulium(III) oxide (Tm2O3).
Reduction: this compound (TmO).
Substitution: Various thulium compounds depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Thulium monoxide has several applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Medicine: Research is ongoing into its use in targeted therapies and drug delivery systems.
Industry: Utilized in the production of specialized materials and components, particularly in the electronics and optics industries.
Wirkmechanismus
The mechanism of action of thulium monoxide involves its interaction with other molecules and compounds. In catalytic applications, this compound can facilitate reactions by providing an active surface for reactants to interact. In medical applications, its mechanism may involve binding to specific molecular targets and pathways, although detailed studies are still ongoing.
Vergleich Mit ähnlichen Verbindungen
Thulium(III) oxide (Tm2O3): A higher oxidation state of thulium with different properties and applications.
Ytterbium monoxide (YbO): Another lanthanide monoxide with similar properties but different reactivity and applications.
Erbium monoxide (ErO): Similar in structure but with distinct chemical and physical properties.
Uniqueness: Thulium monoxide is unique due to its specific electronic configuration and reactivity, which make it suitable for specialized applications in various fields. Its rarity and the challenges associated with its synthesis also contribute to its distinctiveness.
Eigenschaften
CAS-Nummer |
12281-29-7 |
|---|---|
Molekularformel |
OTm |
Molekulargewicht |
184.934 g/mol |
IUPAC-Name |
oxothulium |
InChI |
InChI=1S/O.Tm |
InChI-Schlüssel |
MARMJIYOFCVRRT-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Tm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-({[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14127338.png)

![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B14127354.png)


![Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester](/img/structure/B14127374.png)
![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
![N-[(5-methoxy-1H-indol-1-yl)acetyl]-L-tryptophan](/img/structure/B14127384.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)
![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![1-Chloro-4-[1-(4-chlorophenoxy)-2-(methanesulfonyl)ethyl]benzene](/img/structure/B14127431.png)

